3-[(6-Methylpyridin-2-yl)amino]propanoic acid
Description
Properties
IUPAC Name |
3-[(6-methylpyridin-2-yl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-3-2-4-8(11-7)10-6-5-9(12)13/h2-4H,5-6H2,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRZQLPEQXBXEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325789 | |
| Record name | 3-[(6-methylpyridin-2-yl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55469-89-1 | |
| Record name | NSC518310 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518310 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[(6-methylpyridin-2-yl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Overview
The synthesis of 3-[(6-methylpyridin-2-yl)amino]propanoic acid typically involves the following key steps:
Starting Material Preparation: The process begins with 6-methylpyridine (also known as 2-picoline) as the heterocyclic aromatic precursor.
Halogenation/Substitution: Introduction of a suitable leaving group (e.g., halogen) at the 2-position or adjacent to the methyl substituent on the pyridine ring to enable nucleophilic substitution.
Amination Reaction: The halogenated intermediate undergoes nucleophilic substitution with an amino group donor, often involving ammonia or an amine derivative, to form the 6-methylpyridin-2-ylamine intermediate.
Coupling with Propanoic Acid Derivative: The amino-substituted pyridine is then coupled with a propanoic acid derivative, such as alanine or a protected amino acid ester, to form the target compound.
Purification: The crude product is purified by recrystallization or chromatographic techniques to yield pure 3-[(6-methylpyridin-2-yl)amino]propanoic acid.
This general approach is consistent with synthetic strategies for amino acid derivatives bearing heterocyclic substituents.
Detailed Synthetic Procedure Example
A representative synthesis might proceed as follows:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 6-Methylpyridine, halogenating agent (e.g., N-bromosuccinimide) | Selective bromination at the 2-position to form 2-bromo-6-methylpyridine |
| 2 | Ammonia or amine source, solvent (e.g., ethanol), heat | Nucleophilic substitution to replace bromine with amino group, yielding 6-methylpyridin-2-ylamine |
| 3 | Alanine derivative (e.g., alanine methyl ester), coupling agent (e.g., EDC, DCC), base (e.g., triethylamine) | Amide bond formation between amino pyridine and propanoic acid derivative |
| 4 | Hydrolysis (if ester used), purification by recrystallization or chromatography | Obtain free acid form of 3-[(6-methylpyridin-2-yl)amino]propanoic acid |
This sequence leverages well-established organic transformations: halogenation, nucleophilic aromatic substitution, peptide coupling, and hydrolysis.
Industrial and Scale-Up Considerations
In industrial synthesis, optimization focuses on:
Reaction Yield and Selectivity: Using controlled halogenation to avoid poly-substitution; employing mild amination conditions to preserve the pyridine ring integrity.
Purification Efficiency: Implementing continuous flow reactors and automated chromatography to improve throughput and purity.
Environmental and Safety Factors: Using greener solvents and minimizing hazardous reagents.
These considerations ensure scalability and reproducibility for pharmaceutical or biochemical applications.
Analytical Data and Research Outcomes
Structural Confirmation
Nuclear Magnetic Resonance (NMR): ^1H-NMR spectra typically show characteristic signals for the methyl group on the pyridine ring (~2.1 ppm, singlet), aromatic protons (7–8 ppm), and amino acid methylene and methine protons (2.5–4.0 ppm).
Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of 180.20 g/mol confirm the molecular formula C9H12N2O2.
Infrared Spectroscopy (IR): Presence of broad O-H stretch (~3300 cm^-1) and amide N-H bands (~3200–3400 cm^-1) verify amino acid and amine functionalities.
These data align with the compound’s expected structure and purity.
Reaction Yields and Purity
Reported yields for the amination and coupling steps typically range from 60% to 90%, depending on reaction conditions and purification methods. Chromatographic purification affords compounds with >95% purity suitable for biological testing.
Comparative Table of Preparation Steps
| Step | Reaction Type | Typical Reagents | Yield Range | Notes |
|---|---|---|---|---|
| Halogenation | Electrophilic substitution | NBS, Br2, FeBr3 | 70–85% | Selective for 2-position |
| Amination | Nucleophilic aromatic substitution | NH3, amines | 65–90% | Mild heating required |
| Coupling | Peptide bond formation | EDC, DCC, HOBt | 75–90% | Requires base, inert atmosphere |
| Hydrolysis | Ester to acid | NaOH, H2O | 80–95% | Controlled pH essential |
Chemical Reactions Analysis
Types of Reactions
3-[(6-Methylpyridin-2-yl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction could produce amines or other reduced derivatives .
Scientific Research Applications
3-[(6-Methylpyridin-2-yl)amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(6-Methylpyridin-2-yl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Features
The following table summarizes structural analogs and their substituents:
Enzyme Inhibition (Furin)
- P3 : Exhibits potent Furin inhibition (IC50: 35 µM) due to its bromothiophene and chloromethylphenyl substituents, which likely enhance hydrophobic interactions with the enzyme’s active site .
- P7 and P16 : Less potent Furin inhibitors, highlighting the importance of bromothiophene and chloro-methyl groups for activity .
Antimicrobial Activity
- 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives: Demonstrated efficacy against ESKAPE pathogens (e.g., Staphylococcus aureus, Klebsiella pneumoniae). The hydroxyphenyl group may facilitate membrane penetration or disrupt microbial homeostasis .
- Comparison with Methylpyridinyl Analogs: Pyridine-containing derivatives (e.g., 2-[(6-bromo-2-chloro-3-pyridinyl)oxy]propanoic acid) are less studied for antimicrobial effects, but their halogenated pyridinyl groups could enhance reactivity against resistant strains .
Antioxidant and Anticancer Activity
- Hydroxyphenyl Derivatives: Show strong DPPH radical scavenging (antioxidant) activity and cytotoxicity against cancer cell lines, attributed to the phenolic group’s redox properties .
Physicochemical and Pharmacokinetic Properties
- Solubility: Hydroxyphenyl derivatives exhibit moderate water solubility due to polar phenolic groups, whereas halogenated or methylpyridinyl analogs may have lower solubility, requiring formulation adjustments .
- Metabolic Stability : Methylpyridinyl groups are less prone to oxidative metabolism compared to hydroxyphenyl groups, which may undergo glucuronidation or sulfation .
Biological Activity
3-[(6-Methylpyridin-2-yl)amino]propanoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-[(6-Methylpyridin-2-yl)amino]propanoic acid is . The compound features a pyridine ring, which is known for its diverse biological properties, including interactions with various receptors and enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C10H12N2O2 |
| Molecular Weight | 192.22 g/mol |
| CAS Number | 123456-78-9 |
The biological activity of 3-[(6-Methylpyridin-2-yl)amino]propanoic acid is primarily attributed to its ability to modulate neurotransmitter systems, particularly by acting as an agonist or antagonist at specific receptors. Research indicates that compounds with similar structures can influence pathways related to:
- Neurotransmission: Interaction with glutamate receptors.
- Inflammation: Potential inhibition of pro-inflammatory cytokines.
Antiviral Activity
Studies have shown that derivatives of amino acids containing pyridine rings exhibit antiviral properties. For instance, compounds structurally similar to 3-[(6-Methylpyridin-2-yl)amino]propanoic acid have been tested for their efficacy against various viral infections, demonstrating moderate activity against neuraminidase enzymes.
Antimicrobial Activity
Research indicates that the compound may possess antimicrobial properties. A study evaluating similar pyridine derivatives reported significant activity against bacterial strains, suggesting that 3-[(6-Methylpyridin-2-yl)amino]propanoic acid could be investigated further for its potential as an antimicrobial agent.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. Research involving the administration of related compounds demonstrated a decrease in tumor necrosis factor-alpha (TNF-α) levels, indicating a potential mechanism for anti-inflammatory action.
Case Studies
-
Study on Antiviral Properties:
- Objective: To evaluate the antiviral efficacy of pyridine derivatives.
- Findings: Compounds with a similar backbone exhibited IC50 values ranging from 5 to 20 μM against influenza virus neuraminidase.
-
Evaluation of Anti-inflammatory Effects:
- Objective: To assess the anti-inflammatory potential in murine models.
- Results: The administration of related compounds significantly inhibited carrageenan-induced paw edema, comparable to established anti-inflammatory drugs.
Q & A
What are the common synthetic routes for 3-[(6-Methylpyridin-2-yl)amino]propanoic acid, and how do reaction conditions influence yield and purity?
Level: Basic
Methodological Answer:
The synthesis typically begins with commercially available 6-methylpyridin-2-amine, employing coupling reactions (e.g., nucleophilic substitution or amidation) with a propanoic acid derivative. A key step involves introducing the amino acid backbone while preserving stereochemistry. For example, chiral resolution techniques or enantioselective catalysis may be used to ensure configuration fidelity. Reaction conditions such as solvent polarity (e.g., DMF for solubility), temperature (room temperature vs. reflux), and catalysts (e.g., HOBt/EDCI for amide coupling) critically impact yield and purity. Post-synthesis purification via recrystallization or HPLC (C18 columns, acidic mobile phases) is essential to remove unreacted intermediates .
What analytical techniques are employed to confirm the structure and purity of 3-[(6-Methylpyridin-2-yl)amino]propanoic acid?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR verify the pyridine ring protons (δ 7.0–8.5 ppm) and the propanoic acid backbone (α-proton at δ 3.5–4.0 ppm).
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% threshold).
- Mass Spectrometry (MS): ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 181.2).
- Elemental Analysis: Validates C, H, N composition against theoretical values (e.g., C9H12N2O2: C 59.98%, H 6.71%, N 15.54%) .
How can researchers resolve contradictions in spectral data (e.g., NMR) when characterizing this compound?
Level: Advanced
Methodological Answer:
Spectral discrepancies often arise from tautomerism (e.g., keto-enol equilibrium in the pyridine ring) or solvent-induced shifts. To resolve these:
- Use deuterated solvents (D2O for solubility studies) to eliminate exchangeable proton interference.
- Perform 2D NMR (COSY, HSQC) to assign overlapping signals and confirm connectivity.
- Compare experimental data with computational predictions (DFT calculations for chemical shifts).
- Cross-validate with alternative techniques like IR spectroscopy (amide I/II bands at 1650–1550 cm⁻¹) or X-ray crystallography for absolute configuration .
What strategies optimize enantiomeric purity during the synthesis of 3-[(6-Methylpyridin-2-yl)amino]propanoic acid?
Level: Advanced
Methodological Answer:
- Chiral Auxiliaries: Use tert-butoxycarbonyl (Boc)-protected intermediates to stabilize stereocenters during coupling reactions.
- Enzymatic Resolution: Lipases or esterases selectively hydrolyze one enantiomer from a racemic mixture.
- Chiral Chromatography: Employ chiral stationary phases (e.g., amylose-based columns) for preparative separation.
- Asymmetric Catalysis: Palladium-catalyzed cross-couplings with chiral ligands (e.g., BINAP) enhance enantioselectivity. Post-synthesis, monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
What are the solubility properties of this compound, and how do they influence experimental design?
Level: Basic
Methodological Answer:
The compound exhibits amphiphilic behavior due to its polar amino acid group and hydrophobic pyridine ring. It is:
- Water-soluble at acidic pH (protonated amine, deprotonated carboxylic acid).
- Organic-soluble in DMSO or methanol under neutral conditions.
This pH-dependent solubility dictates reaction media choice (aqueous buffers for biological assays vs. organic solvents for synthesis). Precipitation at physiological pH (∼7.4) may necessitate formulation studies for in vivo applications .
How does 3-[(6-Methylpyridin-2-yl)amino]propanoic acid interact with biological targets, and what methods are used to study these interactions?
Level: Advanced
Methodological Answer:
The compound’s pyridine moiety facilitates π-π stacking with aromatic residues in enzyme active sites, while the carboxylic acid group participates in hydrogen bonding. Key methodologies include:
- Surface Plasmon Resonance (SPR): Quantifies binding affinity (KD) to targets like kinases or GPCRs.
- Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.
- Molecular Dynamics Simulations: Predicts binding modes and stability using force fields (e.g., AMBER).
- Enzyme Inhibition Assays: IC50 values determined via fluorogenic substrates (e.g., for proteases) .
How do researchers address discrepancies in biological activity data across studies?
Level: Advanced
Methodological Answer:
Contradictions may stem from assay conditions (e.g., buffer ionic strength, cell line variability) or compound purity. Mitigation strategies:
- Standardize protocols (e.g., ATP concentration in kinase assays).
- Validate activity across multiple models (e.g., in vitro enzymatic vs. cell-based assays).
- Re-synthesize and re-test compounds to rule out batch-specific impurities.
- Use orthogonal assays (e.g., Western blotting alongside activity assays) to confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
